Cas no 71235-92-2 (1-Methylpiperidine-4-carboxylic acid hydrochloride)
1-Methylpiperidine-4-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Methylpiperidine-4-carboxylic acid hydrochloride
- FT-0641380
- AB04504
- 1-methyl-piperidine-4-carboxylic acid hydrochloride salt
- 1-methylpiperidine-4-carboxylic acid;hydrochloride
- DTXSID40991544
- N-methylisonipecotic acid hydrocloride
- EN300-51886
- 1-methyl-4-carboxypiperidine HCl
- 71235-92-2
- 1-methyl-piperidine-4-carboxylic acid hcl
- 1-Methyl-piperidine-4-carboxylic acid x HCl
- F2167-0066
- 1-methyl-piperidine-4-carboxylic acid hydrochloride
- 4-Piperidinecarboxylicacid,1-methyl-,hydrochloride(1:1)
- 1-METHYLPIPERIDINE-4-CARBOXYLICACIDHYDROCHLORIDE
- AKOS005144211
- SY014228
- 71985-80-3
- A866336
- 1-methylpiperidine-4-carboxylic acid hydrochloride salt
- Z744843480
- 1-Methylpiperidine-4-carboxylic acid, HCl
- AMY38533
- 1-methylisonipecotic acid hydrochloride
- 1methyl-4-piperidinecarboxylic acid hydrochloride
- 1-methyl-4-piperidinecarboxylic acid hydrochloride
- CS-W004085
- NLUDEWJJEMHIIL-UHFFFAOYSA-N
- J-505010
- AB1543
- 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride
- 1-methylpiperidine-4-carboxylic acid hydrochloride, AldrichCPR
- 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
- A837123
- PS-8545
- 1-methylpiperidine-4-carboxylic acid hcl
- 1-Methyl-piperidine-4-carboxylic Acid Hydrochlorid
- SCHEMBL641317
- MFCD00190235
- DB-019273
-
- MDL: MFCD00190235
- Inchi: 1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
- InChI Key: NLUDEWJJEMHIIL-UHFFFAOYSA-N
- SMILES: Cl.OC(C1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 179.07142
- Monoisotopic Mass: 179.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Melting Point: 234-235°C
- PSA: 40.54
1-Methylpiperidine-4-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D627893-1g |
1-Methylpiperidine-4-Carboxylic Acid Hydrochloride |
71235-92-2 | 97% | 1g |
$150 | 2024-05-23 | |
| eNovation Chemicals LLC | D627893-1g |
1-Methylpiperidine-4-Carboxylic Acid Hydrochloride |
71235-92-2 | 97% | 1g |
$150 | 2025-02-19 | |
| eNovation Chemicals LLC | D627893-5g |
1-Methylpiperidine-4-Carboxylic Acid Hydrochloride |
71235-92-2 | 97% | 5g |
$160 | 2025-02-19 | |
| eNovation Chemicals LLC | D627893-25g |
1-Methylpiperidine-4-Carboxylic Acid Hydrochloride |
71235-92-2 | 97% | 25g |
$250 | 2025-02-19 | |
| eNovation Chemicals LLC | D627893-100g |
1-Methylpiperidine-4-Carboxylic Acid Hydrochloride |
71235-92-2 | 97% | 100g |
$707 | 2025-02-19 | |
| A2B Chem LLC | AH13203-500mg |
4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride |
71235-92-2 | >95% | 500mg |
$467.00 | 2024-04-19 | |
| A2B Chem LLC | AH13203-1g |
4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride |
71235-92-2 | >95% | 1g |
$509.00 | 2024-04-19 | |
| A2B Chem LLC | AH13203-5g |
4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride |
71235-92-2 | >95% | 5g |
$995.00 | 2024-04-19 | |
| A2B Chem LLC | AH13203-10g |
4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride |
71235-92-2 | >95% | 10g |
$1412.00 | 2024-04-19 | |
| A2B Chem LLC | AH13203-25g |
4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride |
71235-92-2 | >95% | 25g |
$2384.00 | 2024-04-19 |
1-Methylpiperidine-4-carboxylic acid hydrochloride Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 1-Methylpiperidine-4-carboxylic acid hydrochloride
Introduction to 1-Methylpiperidine-4-carboxylic acid hydrochloride (CAS No. 71235-92-2)
1-Methylpiperidine-4-carboxylic acid hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 71235-92-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in drug development. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a potential building block for more complex molecular architectures.
The chemical structure of 1-Methylpiperidine-4-carboxylic acid hydrochloride features a piperidine ring substituted with a methyl group at the 1-position and a carboxylic acid group at the 4-position, further salted with hydrochloric acid. This structural configuration imparts unique electronic and steric properties that make it particularly interesting for medicinal chemists. The presence of both the methyl group and the carboxylic acid moiety allows for facile functionalization, enabling the synthesis of a wide range of derivatives with tailored pharmacological properties.
In recent years, there has been growing interest in piperidine derivatives due to their potential as pharmacophores in various therapeutic areas. 1-Methylpiperidine-4-carboxylic acid hydrochloride has been explored as a key intermediate in the synthesis of bioactive molecules targeting neurological disorders, cardiovascular diseases, and infectious diseases. Its role in developing novel drug candidates has been highlighted in several cutting-edge research studies.
One of the most compelling aspects of 1-Methylpiperidine-4-carboxylic acid hydrochloride is its versatility in medicinal chemistry. The carboxylic acid group can be easily transformed into esters, amides, or other functional groups, while the piperidine ring can serve as a scaffold for further modifications. This flexibility has allowed researchers to design molecules with improved pharmacokinetic profiles, enhanced binding affinity, and reduced toxicity. For instance, studies have demonstrated its utility in developing compounds that modulate neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression and Parkinson's disease.
The synthesis of 1-Methylpiperidine-4-carboxylic acid hydrochloride typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. The purity and quality of the final product are critical, as impurities can significantly affect downstream applications in drug development.
Recent research has also focused on the pharmacological evaluation of derivatives derived from 1-Methylpiperidine-4-carboxylic acid hydrochloride. These studies have revealed promising activities against various biological targets. For example, derivatives of this compound have shown inhibitory effects on enzymes involved in cancer metabolism, suggesting their potential as anticancer agents. Additionally, modifications to the methyl and carboxylic acid groups have led to compounds with enhanced efficacy in treating inflammatory diseases by targeting specific inflammatory pathways.
The role of computational chemistry and molecular modeling has been instrumental in optimizing the design of 1-Methylpiperidine-4-carboxylic acid hydrochloride derivatives. By leveraging high-performance computing resources, researchers can predict the binding modes of these compounds to biological targets with high accuracy. This approach has accelerated the discovery process by allowing virtual screening of large libraries of potential drug candidates before experimental synthesis.
In conclusion, 1-Methylpiperidine-4-carboxylic acid hydrochloride (CAS No. 71235-92-2) is a versatile and valuable compound in pharmaceutical research. Its unique structural features and functional groups make it an excellent starting point for developing novel therapeutic agents. With ongoing advancements in synthetic chemistry and computational methods, the potential applications of this compound continue to expand, offering hope for new treatments across multiple disease areas.
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